molecular formula C17H11NO4 B11839672 (E)-3-(4-Nitrostyryl)-4H-chromen-4-one

(E)-3-(4-Nitrostyryl)-4H-chromen-4-one

Cat. No.: B11839672
M. Wt: 293.27 g/mol
InChI Key: SOSALDPSJPEFEK-VMPITWQZSA-N
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Description

(E)-3-(4-Nitrostyryl)-4H-chromen-4-one is a compound of significant interest in the field of organic chemistry It is characterized by the presence of a nitrostyryl group attached to a chromenone backbone

Preparation Methods

The synthesis of (E)-3-(4-Nitrostyryl)-4H-chromen-4-one typically involves the condensation of 4-nitrobenzaldehyde with 4H-chromen-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The mixture is heated to reflux, and the product is obtained after purification by recrystallization .

Chemical Reactions Analysis

(E)-3-(4-Nitrostyryl)-4H-chromen-4-one undergoes various chemical reactions, including:

Scientific Research Applications

(E)-3-(4-Nitrostyryl)-4H-chromen-4-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-3-(4-Nitrostyryl)-4H-chromen-4-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

(E)-3-(4-Nitrostyryl)-4H-chromen-4-one can be compared with other similar compounds such as:

These compounds share some chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C17H11NO4

Molecular Weight

293.27 g/mol

IUPAC Name

3-[(E)-2-(4-nitrophenyl)ethenyl]chromen-4-one

InChI

InChI=1S/C17H11NO4/c19-17-13(11-22-16-4-2-1-3-15(16)17)8-5-12-6-9-14(10-7-12)18(20)21/h1-11H/b8-5+

InChI Key

SOSALDPSJPEFEK-VMPITWQZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)/C=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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